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Introduction

(Asp)2-Rhodamine 110, also known as bis-(L-aspartic acid amide)-rhodamine 110, is a highly
sensitive fluorogenic substrate for executioner caspases, primarily caspase-3 and caspase-7.
These caspases are key proteases involved in the execution phase of apoptosis, or
programmed cell death.[1][2][3] The activation of caspase-3 and -7 from their zymogen forms is
a critical event, leading to the cleavage of numerous cellular proteins and ultimately, the
dismantling of the cell.[1][2] Due to its central role, the detection of caspase-3/7 activity is a
reliable hallmark of apoptosis. This application note describes the use of (Asp)2-Rhodamine
110 for the high-throughput screening (HTS) of compounds that modulate caspase activity, a
critical area in drug discovery for cancer, neurodegenerative disorders, and inflammatory
diseases.

Principle of the Assay

The assay is based on the enzymatic cleavage of the (Asp)2-Rhodamine 110 substrate by
active caspases. The substrate itself is essentially non-fluorescent. It consists of two aspartic
acid residues linked to the amino groups of a rhodamine 110 (R110) molecule, effectively
guenching its fluorescence.[4][5]

The cleavage process occurs in two sequential steps:

e Step 1: An active caspase-3 or -7 enzyme cleaves one of the aspartic acid residues, yielding
a mono-aspartic acid-R110 intermediate. This intermediate is weakly fluorescent.
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e Step 2: A second enzymatic cleavage removes the remaining aspartic acid residue, releasing
the free Rhodamine 110 molecule.[4][6]

Free Rhodamine 110 is a highly fluorescent dye. The resulting increase in fluorescence
intensity is directly proportional to the amount of active caspase-3/7 in the sample.[7] This
"add-mix-measure" format is homogenous and easily adaptable for automated HTS in multiwell
plate formats (e.g., 96, 384, or 1536-well plates).[7]

Performance Characteristics

The (Asp)2-Rhodamine 110 assay offers robust performance for high-throughput screening
applications. Key quantitative parameters are summarized below.

Table 1: Spectroscopic and Performance Data for the (Asp)2-Rhodamine 110 Assay

Parameter Value Reference
Substrate (Asp)2-Rhodamine 110

Target Enzymes Caspase-3, Caspase-7 [5]
Excitation Wavelength (max) ~496-498 nm [4115][6]
Emission Wavelength (max) ~520-521 nm [41151[6]

Homogeneous, Fluorometric,
Assay Format i o [61[7]
Endpoint or Kinetic

Recommended pH 7.0-75 [4]

Assay Quality (Z'-factor) Typically > 0.7 [819]

Key Concepts in HTS Assay Quality: The Z'-Factor

A critical metric for evaluating the quality of an HTS assay is the Z'-factor.[8][10] It provides a
statistical measure of the separation between the positive and negative control signals, taking
into account the data variation within each control group.[8][10][11]

The formula for the Z'-factor is: Z' =1 - (3ap + 3an) / |up - un|
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Where:

e Up and op are the mean and standard deviation of the positive control.

e un and on are the mean and standard deviation of the negative control.

Table 2: Interpretation of Z'-Factor Values

Assay
Z'-Factor Value o
Classification

Suitability for HTS Reference

Ideal Assay
1.0 ] Perfect for HTS [9][11]
(theoretical)
05<27'<1.0 Excellent Assay Confident screening [8][9][11]
Screening is possible,
Marginal / Doable but may have higher
0<Z'<05 N _ [81[9][11]
Assay false positive/negative
rates
) Not useful for
Z2'<0 Unsuitable Assay [9][11]

screening

An assay with a Z'-factor of 0.7 or greater is generally considered robust and reliable for high-

throughput screening campaigns.

Apoptotic Signaling Pathway Involving Caspase-3/7

(Asp)2-Rhodamine 110 is a substrate for executioner caspases that are activated by two

primary signaling pathways: the intrinsic (mitochondrial) and extrinsic (death receptor)

pathways. Both pathways converge on the activation of caspase-3.[1][12][13]
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Caption: The convergence of intrinsic and extrinsic apoptosis pathways on Caspase-3/7.
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Protocols
Reagent Preparation

e 1X Assay Buffer: Prepare a buffer suitable for caspase activity (e.g., 20 mM HEPES, 10 mM
KCI, 1.5 mM MgClI2, 1 mM EDTA, 1 mM EGTA, pH 7.4). Just before use, add DTT to a final
concentration of 10 mM.

e (Asp)2-Rhodamine 110 Substrate Stock (10 mM): Dissolve the substrate in DMSO. Store
protected from light at -20°C.

o Substrate Working Solution (50 uM): Dilute the 10 mM stock solution 1:200 in 1X Assay
Buffer. Prepare this solution fresh for each experiment.

o Cell Lysis Buffer: 1X Assay Buffer containing a mild non-ionic detergent (e.g., 0.1% Triton X-
100 or NP-40).

» Positive Control: Recombinant active Caspase-3 or cell lysate from cells treated with a
known apoptosis inducer (e.g., staurosporine).

» Negative Control: Assay buffer or lysate from untreated cells. For inhibitor screening, this
would be the enzyme reaction without the test compound.

« Inhibitor Control (Optional): A known caspase-3 inhibitor like Ac-DEVD-CHO can be used to
confirm signal specificity.[6]

High-Throughput Screening Workflow for Caspase-3
Inhibitors

The following protocol is designed for a 384-well plate format. Volumes should be adjusted
proportionally for other plate types (e.g., for a 96-well plate, multiply all volumes by 4).[7][14]
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Plate Preparation

1. Dispense Compounds 2. Dispense Controls
(e.g., 100 nL of test compounds (DMSO to positive/negative
in DMSO to assay wells) control wells)

3. Add Enzyme
(10 pL of Caspase-3
in Assay Buffer)

4. Pre-incubation
(15 min at RT)
(Allows compound-enzyme interaction)

5. Initiate Reaction
(10 pL of Substrate Working Solution)

6. Incubate
(60 min at 37°C, protected from light)

7. Read Fluorescence
(Ex: 498 nm, Em: 521 nm)

8. Data Analysis
(Calculate % Inhibition, Z'-factor)

J
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Caption: A typical HTS workflow for identifying caspase-3 inhibitors.
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Detailed Protocol for Cell-Based Caspase-3/7 Activity
Assay (384-well format)

This protocol is for measuring caspase activity in cells cultured in multiwell plates.

Table 3: Protocol for Cell-Based Caspase-3/7 Assay
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Step

Procedure

Details and Notes

1. Cell Culture & Treatment

Plate cells (e.g., 5,000-10,000
cells/well in 20 uL) and culture
overnight. Treat cells with test
compounds or apoptosis

inducers for the desired time.

Include wells for positive (e.g.,
staurosporine-treated) and
negative (vehicle-treated)

controls.

2. Reagent Equilibration

Thaw all required reagents and
allow them to equilibrate to

room temperature.

Ensure the Substrate Working
Solution is prepared fresh and

protected from light.

3. Assay Initiation

Add 20 uL of a 2X Assay/Lysis
Buffer containing 50 uM
(Asp)2-Rhodamine 110
substrate to each well.

This single addition lyses the
cells and delivers the
substrate. The final substrate

concentration will be 25 pM.

4. Incubation

Mix briefly on a plate shaker
(300-500 rpm for 30 seconds).
Incubate the plate for 1-2
hours at 37°C, protected from
light.

Incubation time can be
optimized based on cell type
and treatment. Kinetic reads

can also be performed.

5. Fluorescence Measurement

Read the plate using a

fluorescence plate reader.

Use excitation wavelength of
~498 nm and emission

wavelength of ~521 nm.

6. Data Analysis

1. Subtract the average
fluorescence of blank wells
(media only). 2. Calculate the
fold-change in fluorescence
relative to the negative control.
3. For inhibitor screens,
calculate percent inhibition. 4.
Calculate the Z'-factor using
positive and negative controls

to validate assay quality.

Percent Inhibition = [1 -
(Signal_compound -
Signal_neg) / (Signal_pos -
Signal_neg)] * 100

Conclusion
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The (Asp)2-Rhodamine 110 assay provides a sensitive, robust, and cost-effective method for
measuring caspase-3/7 activity in a high-throughput format. Its simple "add-mix-measure”
protocol and excellent statistical performance (high Z'-factor) make it an ideal choice for
primary screening and lead optimization campaigns in drug discovery programs targeting the
apoptotic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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